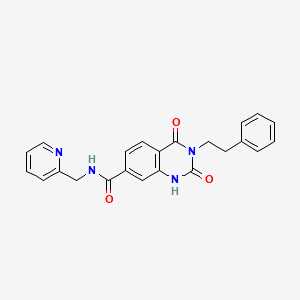
2,4-dioxo-3-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dioxo-3-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics of Plant-Derived Alkaloids
Study of Alkaloid Metabolism The metabolism of various plant-derived alkaloids, including those similar in structure to 2,4-dioxo-3-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, has been extensively researched. Enzymes like monooxygenase, NADPH-FMN-reductase, and CYP450 isoforms are crucial in the metabolism of these compounds. Understanding these metabolic pathways can aid in predicting and controlling the pharmacokinetic behavior of such complex molecules (Debnath et al., 2023).
Pharmacokinetic Drug Interactions The interaction of antiepileptic drugs (AEDs) with other pharmaceuticals, like antidepressants and antipsychotics, has been studied extensively. These interactions can alter the pharmacokinetics of the involved drugs, necessitating adjustments in dosing and careful monitoring. Though not directly related to this compound, understanding such interactions is crucial when considering the pharmacokinetics of new or less-studied compounds (Spina et al., 2016).
Bioactive Properties and Therapeutic Potential
Biological Activities of Quinoline Derivatives Quinoline and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The synthesis and biological activities of 8-hydroxyquinoline (8-HQ) derivatives have been the focus of many studies, demonstrating their therapeutic value and potential as pharmacological agents. This insight is valuable when exploring the applications of complex quinoline derivatives such as this compound (Saadeh et al., 2020).
Bisbenzylisoquinoline Alkaloids in Traditional Medicine Bisbenzylisoquinoline (BBIQ) alkaloids, found in families like Berberidaceae and Ranunculaceae, have significant pharmacological effects and are used in traditional medicine for various purposes. Understanding the botany, traditional uses, phytochemistry, pharmacokinetics, and toxicity of these compounds can provide insights into the potential therapeutic applications of structurally similar compounds (Zhang et al., 2020).
Propiedades
IUPAC Name |
2,4-dioxo-3-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-21(25-15-18-8-4-5-12-24-18)17-9-10-19-20(14-17)26-23(30)27(22(19)29)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2,(H,25,28)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJXBLFFIHNSQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=N4)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2401682.png)

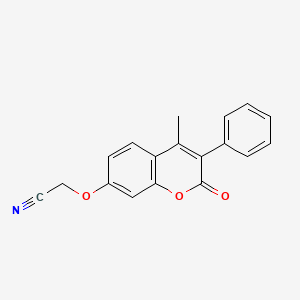
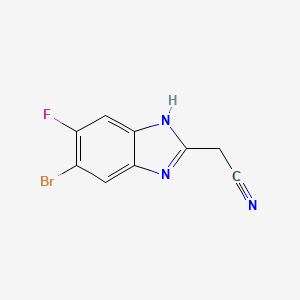
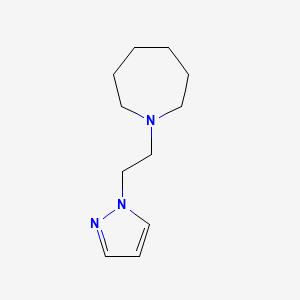
![Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401691.png)
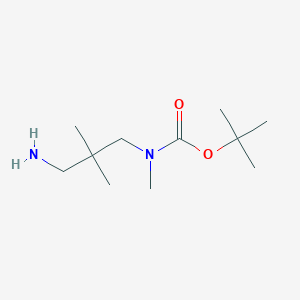

![(E)-N1-(pyridin-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2401696.png)
![N-[(2-chlorophenyl)methyl]-6-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2401697.png)
![5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine](/img/structure/B2401698.png)
![3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2401701.png)
![3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401702.png)

